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Compound of Interest

Compound Name: LEO 39652

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

LEO 39652 is a novel, potent, and selective "dual-soft" phosphodiesterase 4 (PDE4) inhibitor
designed for the topical treatment of atopic dermatitis. Its chemical structure is Isobutyl 1-(8-
methoxy-5-(1-o0xo-1,3-dihydroisobenzofuran-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-
yl)cyclopropane-1-carboxylate. The "dual-soft" designation refers to its design, which
incorporates two ester groups that are susceptible to hydrolysis by esterases in the blood and
liver. This mechanism is intended to lead to rapid systemic clearance of the drug, thereby
minimizing the potential for side effects commonly associated with systemic PDE4 inhibitors,
while maintaining high concentrations in the skin upon topical application.

Chemical Structure:

IUPAC Name: isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[1][2]
[3]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate[2]

SMILES Code:
O=C(C1(C2=NN3C(C4=CC5=C(C(0C5)=0)C=C4)=CC=C(0C)C3=N2)CC1)0CcCc(C)C[2]

Chemical Formula: C23H23N305[2]

Molecular Weight: 421.45 g/mol [2]

Mechanism of Action and Signaling Pathway
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LEO 39652 exerts its anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4)
enzyme. PDE4 is a key enzyme in inflammatory cells that specifically hydrolyzes cyclic
adenosine monophosphate (cCAMP), a crucial second messenger. By inhibiting PDE4, LEO
39652 |eads to an accumulation of intracellular cAMP. This increase in CAMP levels activates
Protein Kinase A (PKA), which in turn phosphorylates and deactivates downstream
inflammatory mediators. A primary consequence of this pathway is the inhibition of tumor
necrosis factor-alpha (TNF-a) release from inflammatory cells, such as human peripheral blood
mononuclear cells (PBMCs). TNF-a is a major cytokine implicated in the pathogenesis of atopic
dermatitis.
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Figure 1: LEO 39652 Mechanism of Action.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for LEO 39652.
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PDE4 Subtype ICs0 (NM)
PDE4A 1.2
PDE4B 1.2
PDE4C 3.0
PDE4D 3.8

Table 1: In vitro inhibitory activity of LEO 39652
against human PDE4 subtypes.

Assay ICs0 (NM)

LPS-induced TNF-a release in human PBMCs 6.0

Table 2: In vitro anti-inflammatory activity of LEO

39652.
. Systemic
Species Route Dose
Clearance
Rat Intravenous 0.5 mg/kg 55 mL/min/kg
Gottingen Minipig Intravenous 0.5 mg/kg 49 mL/min/kg

Table 3: In vivo
pharmacokinetic
parameters of LEO
39652.

Experimental Protocols
PDE4 Enzyme Inhibition Assay

This protocol outlines the methodology used to determine the in vitro inhibitory activity of LEO
39652 against the different PDE4 subtypes.
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Start: Prepare Reagents

Dispense serial dilutions of LEO 39652
into a 96-well plate.

!

Add recombinant human PDE4 subtype
(A, B, C, or D) to each well.

!

Pre-incubate for 10 minutes
at room temperature.

!

Add cAMP substrate to initiate the reaction.

!

Incubate for a defined period
at 37°C.

!

Stop the reaction.

!

Measure the remaining cAMP levels
(e.g., using a fluorescence-based assay).

!

Calculate ICso values by fitting the data
to a dose-response curve.

Click to download full resolution via product page

Figure 2: PDE4 Enzyme Inhibition Assay Workflow.
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Detailed Methodology:

e Compound Preparation: LEO 39652 was dissolved in dimethyl sulfoxide (DMSO) to create a
stock solution, from which serial dilutions were prepared.

o Assay Plate Preparation: The serially diluted compound was dispensed into a 96-well
microtiter plate.

o Enzyme Addition: Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme was
added to the wells containing the compound.

e Pre-incubation: The plate was pre-incubated for 10 minutes at room temperature to allow for
compound-enzyme interaction.

e Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate,
cyclic adenosine monophosphate (CAMP).

¢ Incubation: The reaction was allowed to proceed for a specified time at 37°C.
e Reaction Termination: The reaction was terminated by the addition of a stop reagent.

» Signal Detection: The amount of remaining cCAMP was quantified using a competitive
immunoassay, often employing a fluorescent tracer.

o Data Analysis: The half-maximal inhibitory concentration (ICso) values were determined by
plotting the percentage of inhibition against the compound concentration and fitting the data
to a four-parameter logistic equation.

LPS-Induced TNF-a Release Assay in Human PBMCs

This protocol describes the method to assess the anti-inflammatory activity of LEO 39652 by
measuring its effect on TNF-a secretion from stimulated human immune cells.
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Start: Isolate PBMCs

Seed PBMCs into a 96-well plate.

!

Add varying concentrations of LEO 39652.

!

Pre-incubate for 30 minutes at 37°C.

!

Stimulate cells with Lipopolysaccharide (LPS).

!

Incubate for 18-24 hours at 37°C.

!

Collect the cell culture supernatant.

!

Measure TNF-a concentration in the supernatant
using an Enzyme-Linked Immunosorbent Assay (ELISA).

!

Calculate ICso values for TNF-a inhibition.

!

Click to download full resolution via product page

Figure 3: TNF-o Release Assay Workflow.
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Detailed Methodology:

PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from the
whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

Cell Seeding: The isolated PBMCs were seeded into 96-well cell culture plates at a specific
density.

Compound Addition: LEO 39652, at various concentrations, was added to the wells
containing the PBMCs.

Pre-incubation: The cells were pre-incubated with the compound for 30 minutes at 37°C in a
humidified atmosphere with 5% CO..

Cell Stimulation: To induce an inflammatory response, Lipopolysaccharide (LPS) was added
to the wells.

Incubation: The plates were incubated for 18-24 hours at 37°C to allow for cytokine
production and release.

Supernatant Collection: After incubation, the cell culture supernatant was carefully collected
from each well.

TNF-a Quantification: The concentration of TNF-a in the collected supernatants was
determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following
the manufacturer's instructions.

Data Analysis: The ICso value for the inhibition of TNF-a release was calculated by analyzing
the dose-response relationship.

In Vivo Pharmacokinetic Study in Géttingen Minipigs

This protocol provides an overview of the experimental design for assessing the systemic
clearance of LEO 39652 following intravenous administration in Goéttingen minipigs, a relevant
animal model for dermatological research.
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Start: Acclimatize Animals

Administer LEO 39652 intravenously
(e.g., via ear vein) at a defined dose.

Collect blood samples at predetermined time points
(e.g., 0,5, 15,30 min, 1, 2, 4, 8, 24 h).

Process blood samples to obtain plasma.

Quantify the concentration of LEO 39652
in plasma samples using LC-MS/MS.

Perform pharmacokinetic analysis to determine
parameters such as clearance, volume of distribution,
and half-life.

Click to download full resolution via product page
Figure 4: Pharmacokinetic Study Workflow.

Detailed Methodology:

* Animal Model: Male Goéttingen minipigs were used for the study. The animals were
acclimatized to the laboratory conditions before the experiment.
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o Dose Administration: LEO 39652, formulated in a suitable vehicle, was administered as a
single intravenous bolus dose, typically into an ear vein.

e Blood Sampling: Blood samples were collected from a catheter placed in a contralateral vein
at multiple time points post-dosing (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8,
24 hours).

o Plasma Preparation: The collected blood samples were centrifuged to separate the plasma,
which was then stored frozen until analysis.

e Bioanalysis: The concentration of LEO 39652 in the plasma samples was determined using
a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-
compartmental methods to calculate key pharmacokinetic parameters, including systemic
clearance (CL), volume of distribution (Vd), and elimination half-life (t%2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - KR [thermofisher.com]

2. Utility of Gottingen minipigs for Prediction of Human Pharmacokinetic Profiles After
Dermal Drug Application | Semantic Scholar [semanticscholar.org]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Technical Guide: LEO 39652]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8144546#chemical-structure-of-leo-39652]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/product/b8144546?utm_src=pdf-body
https://www.benchchem.com/product/b8144546?utm_src=pdf-custom-synthesis
https://www.thermofisher.com/kr/ko/home/life-science/cell-analysis/cell-analysis-learning-center/immunology-at-work/immunology-protocols/immune-cell-stimulation-lps.html
https://www.semanticscholar.org/paper/Utility-of-G%C3%B6ttingen-minipigs-for-Prediction-of-Yamamoto-Karashima/53a0b726bfaafefc1659949ecda2868bba12882c
https://www.semanticscholar.org/paper/Utility-of-G%C3%B6ttingen-minipigs-for-Prediction-of-Yamamoto-Karashima/53a0b726bfaafefc1659949ecda2868bba12882c
https://www.researchgate.net/publication/391417353_Cutaneous_Pharmacokinetics_for_Topical_Drug_Products
https://www.benchchem.com/product/b8144546#chemical-structure-of-leo-39652
https://www.benchchem.com/product/b8144546#chemical-structure-of-leo-39652
https://www.benchchem.com/product/b8144546#chemical-structure-of-leo-39652
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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